molecular formula C22H19N5O3S B2446499 N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251678-97-3

N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2446499
CAS No.: 1251678-97-3
M. Wt: 433.49
InChI Key: OFLSATTVOMFHIU-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.
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Scientific Research Applications

Biological Activity of Structural Analogs

The structure and activity relationship of aromatic compounds, including thiophene analogs similar to the compound , indicate that altering aromatic rings with isosteric or isoelectronic rings can retain biological activity. This principle was applied in the evaluation of thiophene analogs of benzidine and 4-aminobiphenyl, focusing on their potential carcinogenicity. This research is relevant as it sheds light on the structural activity relationships and potential biological activities of compounds structurally related to N-(3-cyanophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide (Ashby et al., 1978).

Degradation and Environmental Impact

The compound's structural similarity to acetaminophen suggests potential environmental concerns, as the degradation of acetaminophen and its by-products has been a subject of extensive research due to its environmental impact and the complexity of its degradation products. Understanding these aspects could be beneficial for assessing the environmental impact and degradation pathways of this compound and its derivatives (Qutob et al., 2022).

Chemical Reactivity and Synthesis Applications

The molecule's structural components suggest its potential utility in heterocyclic synthesis. The chemical reactivity and methods of preparation of structurally similar compounds, such as 2-cyano-N-(2-hydroxyethyl) acetamide, have been systematically reviewed, indicating the importance of these compounds as intermediates in the synthesis of heterocyclic systems. This insight could be extrapolated to understand the synthesis potential of this compound in producing novel heterocyclic systems (Gouda et al., 2015).

Potential for Pharmacological Activities

While directly related studies on this compound are not available, examining the pharmacological activities of structurally or functionally related compounds can provide insights. For instance, studies on N-acetylcysteine, due to its ability to modulate several neurological pathways, have shown potential in treating a range of psychiatric conditions. This indicates the possibility of exploring compounds like this compound for similar or related therapeutic applications (Rushworth & Megson, 2014).

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-16-7-9-19(10-8-16)27-15-26(31(29,30)20-6-3-11-24-22(20)27)14-21(28)25-18-5-2-4-17(12-18)13-23/h2-12H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLSATTVOMFHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.